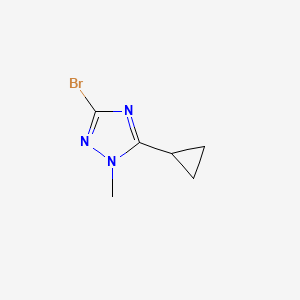

3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole

説明

3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole is a brominated triazole derivative characterized by a cyclopropyl substituent at the 5-position and a methyl group at the 1-position. Triazoles are heterocyclic compounds with a five-membered ring containing three nitrogen atoms, widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and diverse reactivity.

特性

IUPAC Name |

3-bromo-5-cyclopropyl-1-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-10-5(4-2-3-4)8-6(7)9-10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDALHQLCSZVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-cyclopropyl-1-methyl-1H-1,2,4-triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 3 of the triazole ring is susceptible to nucleophilic substitution under transition-metal catalysis. For example:

Suzuki–Miyaura Cross-Coupling :

This reaction enables the replacement of the bromine atom with aryl or heteroaryl groups. A representative procedure involves:

-

Reagents : Arylboronic acid (1.2–1.5 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (3.0 equiv)

-

Solvent : THF/H₂O (3:1)

-

Conditions : 80–85°C, 10–12 h under N₂ atmosphere

Example Reaction :

3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole + 4-Methoxyphenylboronic acid → 3-(4-Methoxyphenyl)-5-cyclopropyl-1-methyl-1H-1,2,4-triazole

| Entry | Arylboronic Acid | Product | Yield |

|---|---|---|---|

| 1 | 4-MeO-C₆H₄B(OH)₂ | 3-(4-MeO-Ph)-substituted | 89% |

| 2 | 4-F-C₆H₄B(OH)₂ | 3-(4-F-Ph)-substituted | 85% |

Cyclopropane Ring Reactivity

The cyclopropyl group may undergo ring-opening or functionalization under specific conditions:

-

Acid-Catalyzed Ring Opening : Strong acids (e.g., H₂SO₄) can protonate the cyclopropane, leading to strain relief via ring opening.

-

Transition-Metal Insertion : Pd or Rh catalysts may facilitate C–H activation adjacent to the cyclopropyl group .

Triazole Ring Modifications

The 1,2,4-triazole core participates in further functionalization:

-

Deprotonation at N2 : Strong bases (e.g., LDA) can deprotonate N2, enabling alkylation or acylation.

-

Oxidation : MnO₂ or other oxidants may oxidize the triazole ring, though the electron-withdrawing bromine and cyclopropyl groups could moderate reactivity.

Synthetic Considerations

科学的研究の応用

3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole has shown promise in various biological applications:

- Antimicrobial Properties: The compound has been investigated for its antibacterial activity against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Bacillus subtilis | 4 µg/mL |

The antibacterial activity is attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase, which is essential for bacterial DNA replication.

Anticancer Research

Recent studies have explored the potential of triazole compounds, including 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole, in cancer treatment:

- Mechanism of Action: Research indicates that this compound may induce apoptosis in cancer cells through various pathways. Its structural similarity to known anticancer agents enhances its potential as a lead compound for drug development.

Agricultural Applications

Triazoles are widely recognized for their fungicidal properties. Preliminary studies suggest that 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole may exhibit fungicidal activity against certain plant pathogens, making it a candidate for agricultural use.

Case Studies

Case Study 1: Antimicrobial Screening

A study by Mohammed et al. (2019) synthesized various triazole derivatives, including this compound. The findings revealed that it exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin against multiple bacterial strains.

Case Study 2: Structure-Activity Relationship Analysis

In a comprehensive analysis involving several triazole derivatives, it was observed that the presence of bulky groups like cyclopropyl significantly enhances antibacterial potency. The bromine substituent contributes to increased interaction with bacterial targets due to its electronegative character.

作用機序

The mechanism of action of 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the triazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The substituents on the triazole ring critically determine the compound’s physical, chemical, and biological properties. Below is a comparison with key analogs:

Table 1: Structural and Physical Properties of 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole and Analogs

*Calculated based on substituents.

Key Observations:

- Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl group in the target compound enhances ring strain and electron-withdrawing effects compared to linear alkyl (e.g., propyl) or aromatic (e.g., phenylpropyl) substituents. This may improve metabolic stability in drug design .

- Solubility : The ethylthio analog () exhibits higher organic solubility due to the thioether group, whereas the cyclopropyl variant is likely more lipophilic but less water-soluble .

- Reactivity : Bromine at the 3-position facilitates nucleophilic aromatic substitution, while amine or carboxylate derivatives () enable further functionalization .

生物活性

3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class, characterized by its unique molecular structure that includes a bromine atom, a cyclopropyl group, and a methyl group. Its molecular formula is with a molecular weight of approximately 202.06 g/mol. The compound is primarily studied for its biological activity and potential therapeutic applications.

The biological activity of 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom and the triazole ring facilitates binding to these targets, potentially modulating their activity. This modulation can lead to either inhibition or activation of specific biochemical pathways, depending on the structural characteristics of the compound and the nature of its targets .

Antimicrobial and Antifungal Properties

Research indicates that derivatives of 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole exhibit significant antimicrobial and antifungal activities. These compounds are often evaluated for their effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that triazole compounds can inhibit the growth of certain fungal strains by interfering with ergosterol biosynthesis .

Anticancer Activity

The anticancer potential of 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole has also been investigated. In vitro studies suggest that this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The unique structure allows it to interact effectively with cancer cell targets, leading to enhanced cytotoxicity compared to non-brominated analogs .

Case Studies

Several case studies highlight the biological efficacy of 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole:

- Antifungal Activity : A study demonstrated that this compound showed potent inhibitory effects against Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents.

- Cytotoxicity Assays : In cancer research, this triazole derivative was tested on various cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Enzyme Inhibition : Investigations into enzyme interactions revealed that 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole could effectively inhibit certain enzymes involved in metabolic pathways critical for pathogen survival .

Comparative Analysis with Similar Compounds

To further understand the biological activity of 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Bromo-5-methyl-1H-1,2,4-triazole | Lacks cyclopropyl group | Moderate antimicrobial activity |

| 3-Bromo-1H-1,2,4-triazole | Lacks both cyclopropyl and methyl groups | Limited antifungal properties |

| 5-Cyclopropyl-1-methyl-1H-1,2,4-triazole | Lacks bromine atom | Reduced cytotoxicity |

This table illustrates how the presence or absence of specific functional groups influences the biological properties of triazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。